A tricyclic antidepressant with some tranquilizing action.

Prothiaden

CAS No.:

Cat. No.: VC1786493

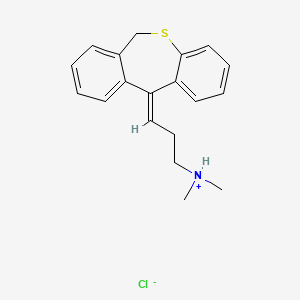

Molecular Formula: C19H22ClNS

Molecular Weight: 331.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H22ClNS |

|---|---|

| Molecular Weight | 331.9 g/mol |

| IUPAC Name | [(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-; |

| Standard InChI Key | XUPZAARQDNSRJB-CULRIWENSA-N |

| Isomeric SMILES | C[NH+](C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.[Cl-] |

| SMILES | C[NH+](C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.[Cl-] |

| Canonical SMILES | C[NH+](C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.[Cl-] |

Introduction

Chemical Composition and Pharmaceutical Form

Prothiaden is available as red, sugar-coated tablets containing dosulepin hydrochloride as the active pharmaceutical ingredient. The medication is manufactured in various strengths, primarily 25 mg and 75 mg formulations, to facilitate appropriate dosing regimens . The formulation includes several excipients: refined sugar, tricalcium phosphate, maize starch, talc, povidone, liquid glucose, magnesium stearate, sandarac tablet varnish, ponceau 4R, sunset yellow, titanium dioxide, white beeswax, and sodium benzoate .

Dosulepin hydrochloride is structurally related to amitriptyline, with both compounds belonging to the tricyclic antidepressant class. This structural similarity contributes to their overlapping pharmacological properties and clinical effects .

Pharmacological Properties

Pharmacodynamics

Dosulepin acts through multiple mechanisms to produce its antidepressant and anxiolytic effects. The compound functions primarily as a monoamine reuptake inhibitor, targeting both noradrenaline transporter (NAT) and serotonin transporter (SERT) with approximately equal potency . This inhibition increases the availability of these neurotransmitters at central synapses, enhancing mood regulation and stabilization .

The pharmacodynamic profile of dosulepin includes several key actions:

-

Inhibition of noradrenaline and 5-hydroxytryptamine (serotonin) reuptake, with a significantly greater effect on noradrenaline reuptake

-

Affinity for α2-adrenoceptors and, to a lesser extent, α1-adrenoceptors

-

Antagonistic binding to 5HT1A and 5HT2A receptors in the cerebral cortex and hippocampus

-

Adaptive downregulation of noradrenaline receptor numbers and reduced noradrenaline-induced cyclic-AMP formation

Pharmacokinetics

Dosulepin is readily absorbed from the gastrointestinal tract following oral administration. The compound undergoes extensive hepatic metabolism, producing several metabolites including northiaden, dosulepin-S-oxide, and northiaden-S-oxide .

The elimination pathway involves urinary excretion, primarily as metabolites, with appreciable amounts also eliminated through fecal excretion. Pharmacokinetic studies have determined a half-life of approximately 50 hours for dosulepin and its metabolites, supporting once-daily dosing regimens in clinical practice .

Therapeutic Indications and Dosage

Clinical Indications

Prothiaden is specifically indicated for the treatment of symptoms of depressive illness, particularly when anxiolytic effects are desired alongside antidepressant action . Contemporary guidelines and prescribing information emphasize that due to its toxicity risk in overdose, dosulepin should be reserved for patients who are either intolerant of or unresponsive to alternative antidepressant medications .

Because of these safety considerations, initial prescription of Prothiaden for patients without prior exposure to dosulepin is restricted to specialist care providers .

Dosage Regimens

Prothiaden administration follows specific dosing guidelines based on patient characteristics. The recommended dosage regimens are summarized in Table 1.

Table 1: Recommended Dosage Regimens for Prothiaden

| Patient Population | Initial Dose | Maintenance Dose | Maximum Dose | Administration Pattern |

|---|---|---|---|---|

| Adults | 75 mg/day | 150 mg/day | 225 mg/day (hospital setting) | 25-50 mg three times daily OR 75-150 mg as a single night-time dose |

| Elderly Patients | 50-75 mg/day | Half the normal adult dose may be sufficient | - | Divided doses or single night-time dose |

| Children | Not recommended | Not applicable | Not applicable | Not applicable |

When initiating the 150 mg single night-time dose regimen, a lower dose is advised for the first few days to assess tolerability and minimize side effects .

Clinical Efficacy

Long-term Effectiveness Studies

Multiple clinical investigations have demonstrated the efficacy of dosulepin in treating depression. A significant hospital-based study of 237 patients receiving dothiepin (dosulepin) hydrochloride reported impressive response rates, with only 11.8% of patients failing to respond to treatment .

The study revealed that while 75.2% of patients were well and completed therapy within 9 months, approximately 19.6% required extended treatment exceeding 2 years. This finding suggests that dosulepin has particular utility in managing chronic depressive states in patients with inadequate response to shorter treatment courses .

Comparative Efficacy

Comparative studies between dosulepin and other tricyclic antidepressants have yielded favorable results for Prothiaden. A double-blind study comparing dothiepin (dosulepin) with amitriptyline in patients with depression or somatic complaints attributed to depression found that both medications significantly improved symptoms over a 6-week period. The Comprehensive Psychopathological Rating Scale (CPRS) showed superior response with dosulepin compared to amitriptyline after 1 week of treatment (p < 0.05) .

Similarly, a single-blind clinical trial comparing once-daily dosulepin (75 mg) with amitriptyline (25 mg three times daily) in 48 patients reported greater improvement with dosulepin after 4 weeks of treatment as measured by depression scores, total scores, and global assessments .

Recent Clinical Data

An 8-week study examining the effectiveness and tolerability of dosulepin hydrochloride (Prothiaden) demonstrated significant improvements in multiple clinical measures. Table 2 summarizes these findings.

Table 2: Mean Changes in Clinical Scores After 8 Weeks of Dosulepin Treatment

| Clinical Measure | Baseline Score Mean (SD) | Mean Change at Week 8 | 95% CI | p-value |

|---|---|---|---|---|

| HAM-D (Depression) | 21.2 (4.1) | -12.7 | -13.7 to -11.8 | <0.0001 |

| HAM-A (Anxiety) | 21.6 (3.9) | -8.3 | -9.3 to -7.3 | <0.0001 |

| ISI (Insomnia) | 16.7 (4.1) | -10.5 | -11.3 to -9.7 | <0.0001 |

Note: HAM-D = Hamilton Depression Scale; HAM-A = Hamilton Anxiety Scale; ISI = Insomnia Severity Index

This study also documented a significant shift in depression severity categories. At baseline, 78.9% of patients presented with severe to very severe depression, with only 21.1% showing mild to moderate symptoms. By Week 8, only 1.1% reported very severe depression, while 90.0% of patients demonstrated normal to mild depressive symptoms, representing a statistically significant improvement (χ²=40.082, p<0.0001) .

Global Market Presence

Prothiaden has established a notable presence in international pharmaceutical markets. Export data indicates shipments from India to multiple countries including Nepal and Maldives . The product's formulations (25 mg and 75 mg tablets) appear in global trade databases with documented shipments throughout 2022 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume